molecular formula C18H21N3O2 B11051009 N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide

N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide

Cat. No.: B11051009
M. Wt: 311.4 g/mol
InChI Key: RNLOOXNFQJYFSU-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is an organic compound belonging to the class of benzamides. This compound features a benzamide core with a substituted phenyl ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylphenylamine to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with propyl isocyanate to form the propylcarbamoyl derivative. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.

    Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with proteins, influencing biological pathways.

Medicine

In medicine, derivatives of benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects. This compound could be explored for similar therapeutic applications.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamide moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can alter cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest form, used as a starting material for various derivatives.

    N-(2-Methylphenyl)benzamide: Lacks the propylcarbamoyl group, offering different reactivity and biological activity.

    N-(2-Methyl-6-aminophenyl)benzamide: Similar structure but without the carbamoyl group, affecting its chemical properties.

Uniqueness

N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is unique due to the presence of the propylcarbamoyl group, which enhances its solubility and reactivity. This structural feature allows for specific interactions with biological targets, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[2-methyl-6-(propylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C18H21N3O2/c1-3-12-19-18(23)20-15-11-7-8-13(2)16(15)21-17(22)14-9-5-4-6-10-14/h4-11H,3,12H2,1-2H3,(H,21,22)(H2,19,20,23)

InChI Key

RNLOOXNFQJYFSU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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